3-methyl-N-(2-methylpentan-3-yl)aniline is an organic compound classified as a substituted aniline, characterized by the presence of a methyl group at the third position and a branched aliphatic chain (2-methylpentan-3-yl) attached to the nitrogen atom. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.
The compound can be synthesized through various methods, primarily involving alkylation reactions with specific alkyl halides. It is commercially available from chemical suppliers and can be produced in laboratory settings.
3-methyl-N-(2-methylpentan-3-yl)aniline belongs to the class of aromatic amines, which are compounds containing an amino group attached to an aromatic ring. Its molecular formula is , and it has a molecular weight of approximately 177.29 g/mol.
The synthesis of 3-methyl-N-(2-methylpentan-3-yl)aniline typically involves the alkylation of 3-methyl aniline with 2-methylpentan-3-yl halides. This reaction is usually performed under basic conditions, often utilizing potassium hydroxide or sodium hydroxide as the base.
The molecular structure of 3-methyl-N-(2-methylpentan-3-yl)aniline features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 177.29 g/mol |
IUPAC Name | 3-methyl-N-(2-methylpentan-3-yl)aniline |
InChI | InChI=1S/C12H19N/c1-4-11(5-2)13-12-9-7-6-8-10(12)3/h6-9,11,13H,4-5H2,1-3H3 |
Canonical SMILES | CCC(CC)NC1=CC=CC=C1C |
3-methyl-N-(2-methylpentan-3-yl)aniline can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism by which 3-methyl-N-(2-methylpentan-3-yl)aniline exerts its effects involves interactions with specific molecular targets:
The compound is typically a liquid at room temperature and may have a characteristic odor due to its aromatic nature.
This compound demonstrates versatility in both laboratory research and industrial applications, highlighting its significance in organic chemistry and related fields.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1